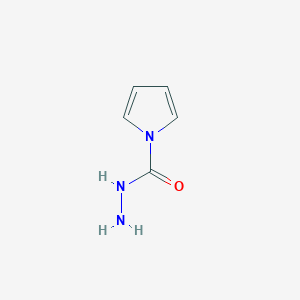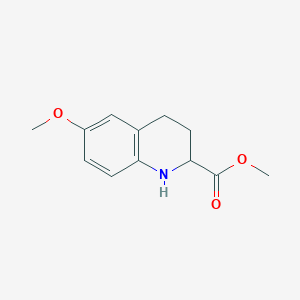
4-(Phenethyl)benzoyl chloride
Vue d'ensemble
Description
4-(Phenethyl)benzoyl chloride, also known as PEB-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzoyl chloride, which is commonly used in various chemical reactions. PEB-Cl is synthesized by the reaction of benzoyl chloride with phenethylamine, and it has been found to have a wide range of applications in various fields.
Mécanisme D'action
4-(Phenethyl)benzoyl chloride acts as an acylating agent, reacting with various nucleophiles such as amines and alcohols. The reaction results in the formation of an amide or ester bond, depending on the nature of the nucleophile. The mechanism of action of 4-(Phenethyl)benzoyl chloride is well understood, and it has been extensively studied in the field of organic chemistry.
Biochemical and Physiological Effects:
4-(Phenethyl)benzoyl chloride has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-(Phenethyl)benzoyl chloride has also been found to have antimicrobial properties, and it has been used in the synthesis of various antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Phenethyl)benzoyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is a highly reactive reagent that can be used in a wide range of chemical reactions. However, 4-(Phenethyl)benzoyl chloride can be hazardous to handle due to its potential for the formation of toxic by-products. It also has limited solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for research on 4-(Phenethyl)benzoyl chloride. One area of interest is the development of new synthetic routes to 4-(Phenethyl)benzoyl chloride that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 4-(Phenethyl)benzoyl chloride in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Phenethyl)benzoyl chloride and its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-(Phenethyl)benzoyl chloride has been extensively studied in the field of organic chemistry due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds, including amides, esters, and ketones. 4-(Phenethyl)benzoyl chloride has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
173781-70-9 |
|---|---|
Formule moléculaire |
C15H13ClO |
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
4-(2-phenylethyl)benzoyl chloride |
InChI |
InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
RYMYBKISLVMPIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
Synonymes |
BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





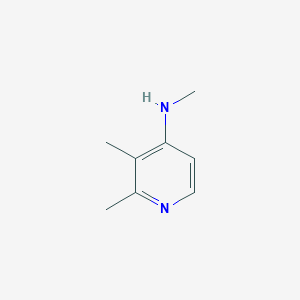

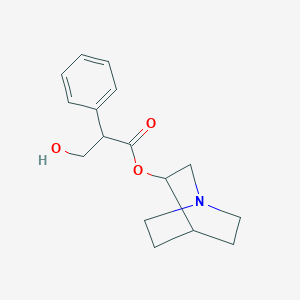

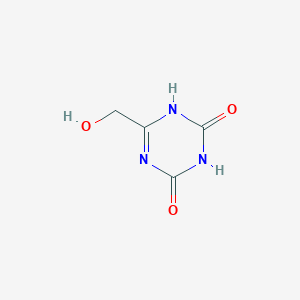
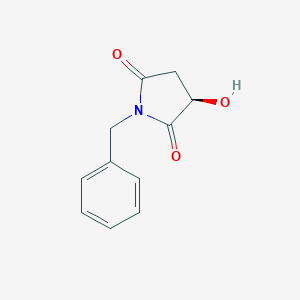
![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)
